

The Pivotal Role of Dichloromethylpyrimidines in Agrochemical Synthesis: Application Notes and Protocols

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Compound of Interest

Compound Name: **4,5-Dichloro-6-methylpyrimidine**

Cat. No.: **B1314570**

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While specific documented applications of **4,5-dichloro-6-methylpyrimidine** in the synthesis of commercial agrochemicals are not readily available in the reviewed literature, the broader class of dichloromethylpyrimidine isomers serves as a crucial scaffold for the development of a variety of potent agrochemicals. This document provides a detailed overview of the application of closely related and structurally significant isomers, such as 4,6-dichloro-2-methylpyrimidine and 4,6-dichloro-5-substituted pyrimidines, in the synthesis of fungicides and insecticides. The methodologies and data presented for these analogues offer valuable insights for researchers, scientists, and drug development professionals working on novel crop protection agents.

Application Notes

Dichloromethylpyrimidine derivatives are versatile intermediates in agrochemical synthesis due to the reactivity of the two chlorine atoms, which can be selectively substituted through nucleophilic displacement reactions. This allows for the introduction of various functional groups, leading to the creation of diverse chemical libraries for screening and optimization of biological activity. The methyl group on the pyrimidine ring can also influence the molecule's steric and electronic properties, contributing to its binding affinity with target enzymes or receptors in pests and pathogens.

Key Applications in Agrochemicals:

- Fungicides: Pyrimidine-based compounds are integral to the development of several classes of fungicides. For instance, strobilurin analogues, a major class of fungicides, have been synthesized using pyrimidine intermediates. These compounds act by inhibiting mitochondrial respiration in fungi.
- Insecticides: Dichloropyrimidine derivatives have been utilized in the synthesis of novel insecticides. A notable example is the development of Benzpyrimoxan, which demonstrates the successful incorporation of a substituted dichloropyrimidine core to achieve high insecticidal activity against specific pests.

Experimental Protocols

The following protocols are based on the synthesis of agrochemicals using closely related isomers to **4,5-dichloro-6-methylpyrimidine**, providing a practical guide for synthetic procedures.

Protocol 1: Synthesis of 4,6-dichloro-2-methylpyrimidine

This protocol details the synthesis of 4,6-dichloro-2-methylpyrimidine, a key intermediate for various agrochemicals. The process involves the formation of the pyrimidine ring followed by chlorination.

Step 1: Synthesis of 4,6-dihydroxy-2-methylpyrimidine

- In a 500 mL three-necked flask equipped with a mechanical stirrer and a dropping funnel, add 150 mL of methanol.
- Under an ice bath, add 18.4 g (0.34 mol) of sodium methoxide with stirring.
- After complete dissolution, add 13.2 g (0.1 mol) of dimethyl malonate and 9.45 g (0.1 mol) of acetamidine hydrochloride.
- Remove the ice bath and warm the reaction mixture to 18-25 °C and stir for 4 hours. The solution will appear as a creamy white solid.
- After the reaction is complete, remove methanol by distillation under reduced pressure (30-35 °C).

- Add 50 mL of water to dissolve the residue and adjust the pH to 1-2 with 4 mol/L hydrochloric acid.
- A white solid will precipitate. Stir and crystallize for 4 hours at 0 °C.
- Collect the solid by suction filtration, wash with ice water and then with cold methanol (0-5 °C).
- Dry the solid to obtain 4,6-dihydroxy-2-methylpyrimidine.

Step 2: Synthesis of 4,6-dichloro-2-methylpyrimidine

- To a flask containing the dried 4,6-dihydroxy-2-methylpyrimidine from the previous step, add N,N-diethylaniline and dichloroethane.
- Heat the mixture to reflux.
- Slowly add a solution of triphosgene in dichloroethane.
- Continue refluxing for 6-8 hours.
- After the reaction, wash the reaction solution, dry the organic layer, and filter.
- Concentrate the filtrate and recrystallize to obtain 4,6-dichloro-2-methylpyrimidine.[\[1\]](#)

Protocol 2: Synthesis of a Pyrimidine-based Fungicide Intermediate

This protocol outlines a general procedure for the nucleophilic substitution of a dichloropyrimidine to create a fungicide intermediate.

- Dissolve 4-chloro-2-isopropyl-6-methylpyrimidine (0.34 g, 2 mmol) and aniline (0.28 g, 3 mmol) in 10 mL of DMF.
- Stir the mixture at approximately 90 °C for 2 hours.
- Cool the mixture to room temperature and add 200 mL of water.

- Extract the mixture with ethyl acetate.
- Combine the organic layers, dry over anhydrous MgSO₄, and concentrate.
- Purify the residue by silica gel column chromatography to yield the desired N-phenylpyrimidin-4-amine derivative.[\[2\]](#)

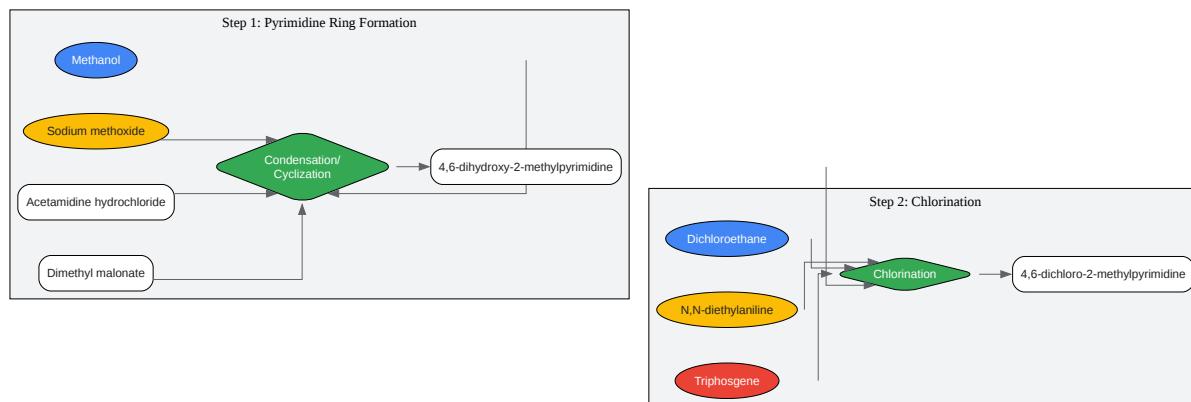
Quantitative Data

The following table summarizes key quantitative data from the synthesis of dichloromethylpyrimidine derivatives and their subsequent products.

Intermediate/Product	Starting Material	Reagents	Solvent	Reaction Conditions	Yield (%)	Purity (%)	Reference
4,6-dihydroxy-2-methylpyrimidine	Dimethyl malonate, Acetamide hydrochloride	Sodium methoxide, HCl	Methanol, Water	18-25 °C, 4h	86-87	-	[1]
4,6-dichloro-2-methylpyrimidine	4,6-dihydroxy-2-methylpyrimidine	Triphosgene, N,N-diethylamine	Dichloroethane	Reflux, 6-8h	-	-	[1]
2-isopropyl-6-methyl-N-phenylpyrimidin-4-amine	4-chloro-2-isopropyl-6-methylpyrimidine	Aniline	DMF	90 °C, 2h	79	-	[2]

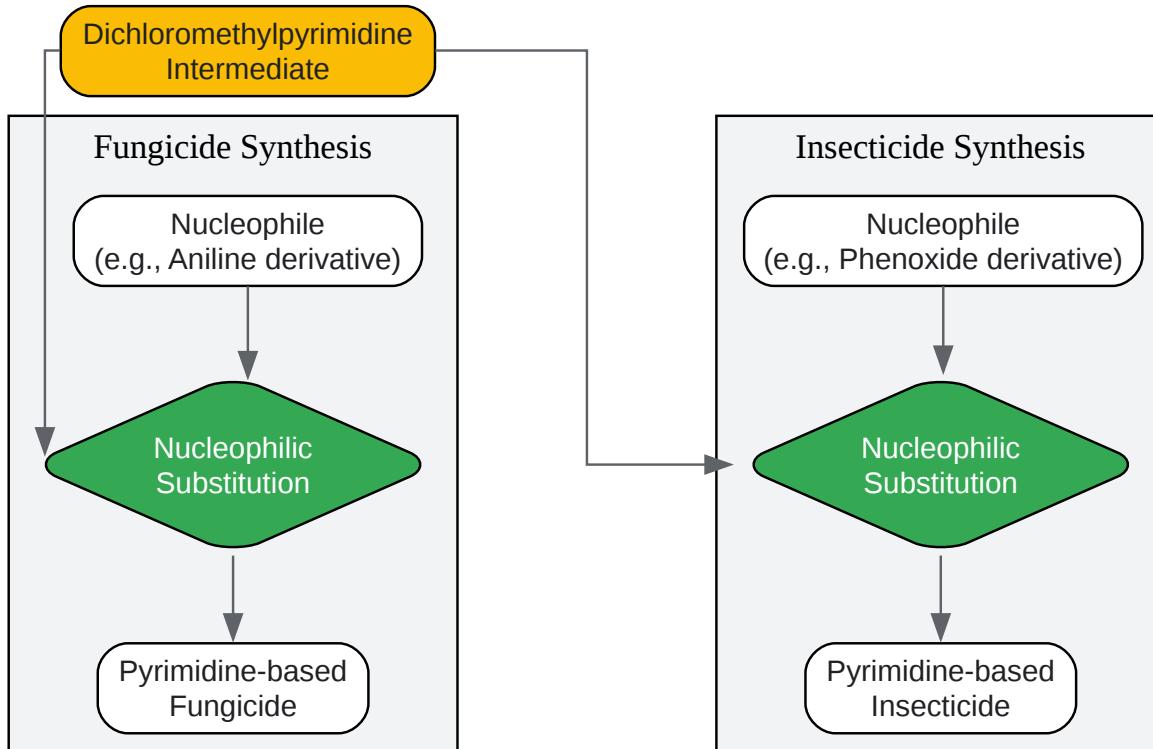
Visualizations

The following diagrams illustrate the synthetic pathways and logical relationships in the application of dichloromethylpyrimidines in agrochemical synthesis.



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Figure 1: Synthesis of 4,6-dichloro-2-methylpyrimidine intermediate.



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Figure 2: General synthetic pathways to agrochemicals.

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References

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- 2. Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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